molecular formula C15H11F2NO3 B4118492 N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B4118492
M. Wt: 291.25 g/mol
InChI Key: WYRUNWDOOWTGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, commonly known as DFB, is a small molecule that has attracted significant attention in the scientific community due to its potential applications in drug development. DFB is a derivative of benzodioxine, a heterocyclic compound that has been shown to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of DFB is not fully understood, but it is thought to involve the inhibition of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting protein kinases, DFB disrupts the signaling pathways that regulate cell growth and proliferation, leading to the inhibition of cancer cell growth. DFB has also been shown to inhibit the replication of viruses by interfering with the viral life cycle, making it a promising candidate for antiviral drug development.
Biochemical and Physiological Effects
DFB has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of viral replication, and the modulation of immune responses. DFB has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

DFB has several advantages for lab experiments, including its high purity and stability, which make it a reliable tool for drug discovery research. However, DFB also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, the mechanism of action of DFB is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several potential future directions for research on DFB. One area of focus could be on elucidating the mechanism of action of DFB, which could lead to the development of more effective therapies for cancer and viral infections. Another area of focus could be on developing new derivatives of DFB with improved solubility and bioavailability, which could enhance its potential as a drug candidate. Additionally, research could focus on exploring the potential applications of DFB in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.

Scientific Research Applications

DFB has been extensively studied for its potential applications in drug development. It has been shown to exhibit a range of biological activities, including inhibition of protein kinases, which are enzymes that play a critical role in cell signaling pathways. DFB has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for anticancer drug development. In addition, DFB has been shown to exhibit antiviral activity against a range of viruses, including influenza, HIV, and hepatitis C virus. These findings suggest that DFB could be a valuable tool for developing new therapies for cancer and viral infections.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3/c16-10-6-5-9(7-11(10)17)18-15(19)14-8-20-12-3-1-2-4-13(12)21-14/h1-7,14H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRUNWDOOWTGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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